Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate

Description

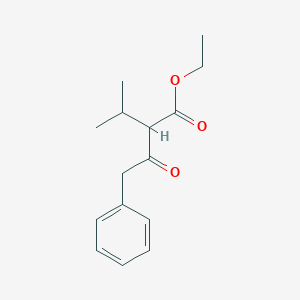

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMIDTBEENEUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176519-53-2 | |

| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate and Analogues

Conventional Organic Synthesis Approaches

The synthesis of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate and its analogues often relies on established principles of organic chemistry, involving a series of well-defined reaction steps.

Multistep Reaction Sequences for Complex Organic Compounds

The construction of complex organic molecules like this compound typically necessitates a multistep reaction sequence. A common strategy involves the formation of a simpler ester, such as ethyl butanoate, which can be synthesized from an alkene and an alcohol. tsfx.edu.au For instance, ethanol (B145695), required for the "ethyl" portion of the ester, can be prepared through the hydration of ethene. tsfx.edu.au The butanoic acid component can be synthesized via the controlled oxidation of a primary alcohol like 1-butanol (B46404), which first yields butanal and is then further oxidized. tsfx.edu.au

A "backwards" or retrosynthetic approach is often employed to devise an efficient synthesis pathway. tsfx.edu.au This method starts with the target molecule and works backward to identify the precursor molecules, in this case, an acid and an alcohol. tsfx.edu.au For example, the synthesis of ethyl 3-oxo-4-phenylbutanoate can be achieved by reacting monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. chemicalbook.com Another route involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with phenylacetyl chloride. chemicalbook.com

Strategic Employment of Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental to the synthesis of the butanoate backbone. alevelchemistry.co.uk These reactions create new bonds between carbon atoms, a crucial step in building the molecular framework. alevelchemistry.co.uk Several types of reactions are utilized for this purpose, including:

Aldol Reactions: These reactions occur between two carbonyl compounds to form a new β-hydroxy carbonyl compound. alevelchemistry.co.uk

Claisen Condensation: This reaction involves the condensation of two esters to form a β-keto ester. wikipedia.org

Grignard Reactions: The addition of a Grignard reagent to a carbonyl group is a versatile method for C-C bond formation. alevelchemistry.co.ukgoogle.comillinois.edu For instance, a Grignard reagent derived from β-bromophenylethane can be reacted with a suitable substrate to form a β-keto ester. The synthesis of ethyl 2-oxo-4-phenylbutyrate can be achieved through the Grignard reaction of β-bromophenylethane with diethyl-aceto oxalate. google.com

Michael Addition: This reaction involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk

The choice of a specific C-C bond forming reaction depends on the desired substitution pattern and the availability of starting materials.

Development of Innovative Oxidation and Reduction Protocols

Oxidation and reduction reactions are critical for manipulating the functional groups within the molecule during the synthesis of butanoates. For example, the synthesis of butanoic acid often involves the oxidation of a primary alcohol. tsfx.edu.au Controlled oxidation of 1-butanol can yield butanal, which is then further oxidized to butanoic acid. tsfx.edu.au It's important to note that in aqueous solutions, aldehydes like butyraldehyde (B50154) can be further oxidized to the corresponding carboxylic acid, sometimes even without a catalyst at elevated temperatures. rsc.org

A specific example is the oxidation of 2-hydroxy-4-phenylbutyric acid ethyl ester to ethyl 2-oxo-4-phenylbutyrate using sodium hypochlorite (B82951) in the presence of a catalyst like 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy. Conversely, reduction reactions can be employed to convert carbonyl groups to alcohols if needed at certain stages of a synthetic sequence.

Photochemical Transformations in Butanoate Synthesis

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for the synthesis of complex molecules. tum.de These reactions can lead to the formation of unique molecular structures that are not easily accessible through traditional thermal reactions. tum.de In the context of butanoate synthesis, photochemical methods can be employed for C-C bond formation. nih.gov For example, a photochemical C-C bond forming reaction between an aryl iodide and tert-butyl vinylcarbamate can be initiated by blue light irradiation in the presence of a photocatalyst. nih.gov While specific applications to this compound are not extensively documented in the provided results, the principles of photochemical synthesis are applicable to the construction of its core structure and analogues. tum.denih.gov

Purification Strategies for Synthetic Intermediates and Final Products (e.g., Column Chromatography)

Purification is a critical step in any synthetic sequence to isolate the desired product from unreacted starting materials, byproducts, and other impurities. orgchemboulder.comorgsyn.org A common and effective technique for the purification of organic compounds like butanoate esters is column chromatography . orgchemboulder.comorgsyn.orguvic.ca

In column chromatography, a solvent (the mobile phase) carries the mixture through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. orgchemboulder.comuvic.ca The components of the mixture separate based on their differing affinities for the stationary and mobile phases. orgchemboulder.com Less polar compounds generally elute from the column first. uvic.ca

The choice of solvent system is crucial for a successful separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgchemboulder.com For the purification of butanoate derivatives, a mixture of ethyl acetate (B1210297) and petroleum ether is often used as the eluent. chemicalbook.com For instance, ethyl 3-oxo-4-phenylbutanoate can be purified by column chromatography using a 1:80 mixture of ethyl acetate and petroleum ether. chemicalbook.com

Other purification techniques include:

Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and water. reddit.com For example, after a reaction, the product can be extracted into an organic solvent, which is then washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. chemicalbook.com

Distillation: This method is used to separate liquids with different boiling points. For instance, ethyl 2-oxo-4-phenylbutyrate can be purified by distillation under reduced pressure. prepchem.com

The following table summarizes a typical purification process for a butanoate derivative:

| Step | Description | Purpose |

| Reaction Quenching | Addition of an aqueous solution (e.g., dilute acid) to stop the reaction. chemicalbook.com | Neutralize reactive species and facilitate separation. |

| Extraction | The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. chemicalbook.com | Isolate the desired organic product from water-soluble byproducts. |

| Washing | The organic layer is washed with various aqueous solutions (e.g., brine, sodium bicarbonate solution). chemicalbook.com | Remove residual acids, bases, and salts. |

| Drying | The organic layer is treated with a drying agent (e.g., anhydrous sodium sulfate). google.com | Remove dissolved water from the organic solvent. |

| Solvent Evaporation | The solvent is removed under reduced pressure. chemicalbook.com | Concentrate the crude product. |

| Column Chromatography | The crude product is passed through a column of silica gel. chemicalbook.comorgchemboulder.com | Separate the target compound from impurities. |

| Distillation | The purified liquid is distilled, often under reduced pressure. prepchem.com | Further purify the final product based on its boiling point. |

Biocatalytic Approaches to this compound Precursors and Derivatives

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions with high chemo-, regio-, and stereoselectivity, making them ideal for producing chiral compounds. psu.edu

Enzyme-Mediated Transformations for Enhanced Efficiency

Enzymes, particularly transaminases (TAs) and carbonyl reductases (KREDs) , are widely used for the synthesis of chiral molecules.

Transaminases are employed in the synthesis of chiral amines and amino acids from keto esters. nih.gov For example, engineered ω-transaminases have been used for the asymmetric synthesis of β-phenylalanine ethyl ester from ethyl benzoylacetate. nih.gov This enzymatic approach is advantageous as it uses a stable β-keto ester substrate, unlike the corresponding unstable β-keto acid. nih.gov

Carbonyl reductases are instrumental in the stereoselective reduction of prochiral ketones to chiral alcohols. psu.edu The enantioselective reduction of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for antihypertensive drugs, has been achieved using various microorganisms. researchgate.netnih.gov For instance, Rhodotorula minuta and Candida holmii have been shown to produce the (R)-enantiomer with high enantiomeric excess. nih.gov

Directed evolution, a technique to engineer enzymes with improved properties, has been successfully applied to enhance the efficiency and stereoselectivity of biocatalytic reactions. acs.orgnih.gov For example, an aldo-keto reductase was rationally designed to improve its catalytic efficiency in producing a chiral drug intermediate. nih.gov

Optimization of Biocatalytic Reaction Conditions for High Yield and Selectivity

To maximize the yield and selectivity of biocatalytic transformations, it is crucial to optimize reaction conditions. Key parameters include the choice of biocatalyst, substrate concentration, temperature, pH, and the use of co-solvents or biphasic systems.

The selection of the microorganism or enzyme is the first step. For the reduction of ethyl 2-oxo-4-phenylbutanoate, a screening of various yeasts identified Rhodotorula minuta and Candida holmii as highly selective biocatalysts. nih.gov

Optimizing culture conditions for whole-cell biocatalysts, such as inducer concentration and induction temperature and time, can significantly increase product yields. researchgate.net For instance, in the production of (R)-HPBE using a stereospecific carbonyl reductase, the optimal conditions were found to be an IPTG concentration of 0.2 mM, a temperature of 17°C, and an induction time of 10 hours. researchgate.net

The use of biphasic systems, where the reaction occurs at the interface of two immiscible liquids (e.g., water and an organic solvent), can help overcome substrate or product inhibition, leading to higher conversions and yields. psu.edu An interface bioreactor has been successfully used for the production of ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.gov

The following table presents data from various studies on the biocatalytic reduction of ethyl 2-oxo-4-phenylbutanoate, highlighting the impact of different biocatalysts and conditions on yield and enantiomeric excess.

Table 2: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate

| Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodotorula minuta IFO 0920 | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | - | 95% | nih.gov |

| Candida holmii KPY 12402 | (R)-Ethyl 2-hydroxy-4-phenylbutanoate | 58% (overall) | 90% | nih.gov |

| Saccharomyces cerevisiae | (S)-(+)-2-hydroxy-4-phenylbutanoate | >90% conversion | >92% | researchgate.net |

| Kluyveromyces marxianus | (R)-(+)-2-hydroxy-4-phenylbutanoate | >90% conversion | 32% | researchgate.net |

| Engineered Carbonyl Reductase (KmCR) | (R)-HPBE | Increased yields post-optimization | - | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate

Fundamental Reaction Pathways and Detailed Mechanisms

The presence of multiple functional groups in ethyl 2-isopropyl-3-oxo-4-phenylbutanoate dictates its diverse reactivity. The key reaction pathways involve the deprotonation of the α-carbon, situated between the two carbonyl groups, to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of reactions.

Analysis of Electron Reorganization and Electron Flow in Reaction Mechanisms

The reactions of this compound are characterized by significant electron reorganization. In a typical base-catalyzed reaction, a base abstracts the acidic α-proton, leading to the formation of an enolate. The negative charge is delocalized across the oxygen atoms of the ester and ketone carbonyl groups and the α-carbon. This delocalization, a form of electron reorganization, is crucial for the stability of the intermediate.

Subsequent reactions of the enolate with an electrophile involve the flow of electrons from the electron-rich enolate to the electron-deficient electrophile, forming a new covalent bond. The regioselectivity of this attack (at the carbon versus the oxygen) is influenced by the nature of the electrophile and the reaction conditions.

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in most transformations of this compound is the enolate anion. This intermediate can be generated using a variety of bases, with the strength of the base determining the concentration of the enolate at equilibrium. Spectroscopic techniques such as NMR and IR can be employed to characterize the enolate, although its transient nature often makes direct observation challenging. Trapping experiments with specific electrophiles can provide indirect evidence for the formation and structure of the enolate.

Influence of Molecular Structure on Reaction Selectivity

The molecular structure of this compound plays a significant role in directing the selectivity of its reactions. The bulky isopropyl group at the α-position introduces steric hindrance, which can influence the approach of reagents. This steric bulk can favor the formation of one stereoisomer over another in reactions that generate a new stereocenter.

Furthermore, the electronic properties of the phenyl group can affect the acidity of the α-proton and the nucleophilicity of the resulting enolate. The electron-withdrawing nature of the adjacent carbonyl groups significantly increases the acidity of the α-proton, facilitating enolate formation.

Stereochemical Outcomes and Stereospecificity in Reactions

Reactions involving the chiral center at the α-carbon of this compound can proceed with varying degrees of stereoselectivity. The stereochemical outcome is highly dependent on the reaction conditions, the nature of the reagents, and the presence of any chiral catalysts or auxiliaries. For instance, the reduction of the ketone functionality can lead to the formation of two diastereomeric alcohols. The ratio of these diastereomers is influenced by the steric environment around the carbonyl group and the delivery of the hydride reagent.

A study on the resolution of a related compound, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, using L-tartaric acid demonstrated a practical method for separating enantiomers. This highlights the potential for achieving high stereochemical control in reactions involving derivatives of this scaffold. researchgate.net

Catalysis in Transformations Involving this compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both homogeneous and heterogeneous catalysts are employed to achieve specific chemical transformations.

Homogeneous Catalysis for Selective Chemical Transformations

Homogeneous catalysts, which exist in the same phase as the reactants, are particularly effective for achieving high selectivity in the transformations of this compound. For instance, the asymmetric hydrogenation of the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutyrate, has been achieved with high enantioselectivity using homogeneous Rh-diphosphine catalysts. sigmaaldrich.com

In one documented synthesis of ethyl 2-oxo-4-phenylbutyrate, 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy is used as a catalyst in an oxidation reaction. This demonstrates the application of homogeneous catalysis in the preparation of precursors to the title compound.

The following table summarizes a selection of reactants and catalysts used in transformations related to this compound.

| Reactant/Catalyst | Role | Reference |

| 2-hydroxy-4-phenylbutyric acid ethyl ester | Starting Material | |

| Sodium hypochlorite (B82951) | Oxidizing Agent | |

| 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy | Homogeneous Catalyst | |

| Sodium hydrogen carbonate | Base | |

| Rh-diphosphine complexes | Homogeneous Catalyst for Asymmetric Hydrogenation | sigmaaldrich.com |

Based on the performed searches, there is a significant lack of detailed scientific literature regarding the specific chemical reactivity, mechanistic studies, and kinetic aspects of This compound . The available information is limited to its identification as a chemical intermediate and basic synthesis routes.

Specifically, no research data could be found for the following topics outlined in the request:

Kinetic and Thermodynamic Aspects of Reactivity:No data on the kinetic or thermodynamic properties of reactions involving this compound could be located.

Determination of Reaction Rates and Activation Energy Profiles:Consequently, there is no information on reaction rates or activation energy profiles.

Due to the absence of specific research findings for this compound in the requested areas, it is not possible to generate the article with scientifically accurate and verifiable content as per the provided outline. The compound appears to be a commercially available intermediate, but its detailed chemical behavior and reaction characteristics are not documented in the accessible scientific literature.

Redox Chemistry of this compound

The redox chemistry of β-keto esters like this compound is characterized by both oxidation and reduction reactions. A significant oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester using a peroxyacid. wikipedia.orgnih.govthieme.de

In the case of an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. libretexts.orgyoutube.com

For this compound, the two groups attached to the ketone carbonyl are an isopropyl group (a secondary alkyl) and a benzyl (B1604629) group (a primary alkyl attached to a phenyl). Based on the established migratory aptitude, the isopropyl group would be expected to migrate in preference to the benzyl group.

Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Representative Ketones

| Ketone | Migrating Group 1 | Migrating Group 2 | Major Product |

| Methyl ethyl ketone | Ethyl (primary) | Methyl | Ethyl acetate (B1210297) |

| Phenylacetone | Phenyl | Methyl | Phenyl acetate |

| Isopropyl methyl ketone | Isopropyl (secondary) | Methyl | Isopropyl acetate |

This table provides illustrative examples of the Baeyer-Villiger oxidation to infer the reactivity of this compound.

The reduction of the keto group in β-keto esters can be achieved using various reducing agents to yield the corresponding β-hydroxy ester. These reactions are often of interest in stereoselective synthesis, where the goal is to produce a single stereoisomer of the alcohol. Biocatalytic reductions using enzymes or whole organisms like baker's yeast (Saccharomyces cerevisiae) have been explored for the stereoselective reduction of β-keto esters.

Other redox reactions involving β-keto esters can be mediated by transition metals like palladium. nih.gov These reactions can include reductive elimination and β-hydrogen elimination, leading to a variety of products. nih.gov The specific reaction pathway is influenced by the reaction conditions and the nature of the substituents on the β-keto ester.

Computational and Theoretical Investigations of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure, energy, and chemical properties of a molecule. pnas.org These ab initio (or "first principles") methods are foundational for understanding molecular behavior without reliance on empirical parameters. wikipedia.orgchemeurope.com

Application of Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a fundamental starting point in quantum chemistry. numberanalytics.combaranlab.org It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged, mean-field manner. wikipedia.orggatech.edu While computationally efficient, the primary limitation of the HF method is its neglect of electron correlation—the way electrons instantaneously avoid each other. numberanalytics.comststephens.net.in

To address this limitation, post-Hartree-Fock methods have been developed to incorporate electron correlation and provide more accurate results. ststephens.net.inwikipedia.org These methods use the Hartree-Fock solution as a starting point and apply corrections. ornl.gov Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2): This method treats electron correlation as a perturbation to the Hartree-Fock system. MP2 is often the simplest and most common post-HF method, capturing a significant portion (around 80-90%) of the correlation energy. ststephens.net.inresearchgate.net

Configuration Interaction (CI): CI constructs a wavefunction as a linear combination of the Hartree-Fock determinant and determinants representing excited electronic states. While it can systematically approach the exact solution, it is computationally demanding and its application is often limited to smaller systems. ststephens.net.infiveable.me

Coupled Cluster (CC) Theory: CC theory includes electron correlation through an exponential operator. Methods like CCSD(T) are considered the "gold standard" in computational chemistry for their high accuracy in calculating energies, though they come with a high computational cost. fiveable.me

For a molecule like Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, these methods could be used to calculate the relative energies of different stereoisomers or conformers with high accuracy.

Table 1: Illustrative Comparison of Calculated Relative Energies for a Conformer of this compound. This table presents hypothetical data to demonstrate the typical output from different quantum chemical methods, as specific studies on this compound are not available.

| Method | Basis Set | Relative Energy (kcal/mol) | Computational Cost |

| Hartree-Fock (HF) | 6-31G(d) | 0.0 (Reference) | Low |

| MP2 | 6-31G(d) | -2.5 | Medium |

| CCSD(T) | cc-pVDZ | -2.8 | High |

Density Functional Theory (DFT) for Molecular and Reaction Studies

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its excellent balance of accuracy and computational efficiency. acs.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the molecule's electron density.

A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory and have proven effective for a vast range of organic molecules. nih.govresearchgate.netquora.com

For this compound, DFT calculations would be invaluable for:

Geometry Optimization: Predicting the most stable three-dimensional structure.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

Vibrational Frequencies: Simulating the infrared (IR) spectrum to help characterize the molecule.

Reaction Pathways: Modeling reaction mechanisms, such as enolate formation or subsequent reactions, by locating transition states and calculating activation barriers.

Table 2: Potential DFT Functionals and Basis Sets for Investigating this compound. This table outlines suitable theoretical levels for studying the molecule and the properties they can predict.

| DFT Functional | Basis Set | Typical Applications |

| B3LYP | 6-31+G(d,p) | Geometry optimization, thermochemistry, vibrational spectra, reaction energies. nih.govresearchgate.net |

| M06-2X | 6-311+G(2d,p) | Good for non-covalent interactions, thermochemistry, and kinetics. |

| wB97X-D | cc-pVTZ | Includes empirical dispersion corrections, suitable for studying weak interactions. |

Ab Initio Methods for Fundamental Chemical Phenomena

The term ab initio applies to methods that solve the Schrödinger equation from first principles, without using experimental data or empirical parameters in the model. wikipedia.orgchemeurope.com Both Hartree-Fock and the post-Hartree-Fock methods described above fall under this category. wikipedia.orgprotheragen.ai

The strength of ab initio methods lies in their systematic improvability. chemeurope.com By using more sophisticated methods (e.g., moving from HF to MP2 to CCSD(T)) and larger basis sets, the calculation can be systematically converged towards the exact non-relativistic solution of the Schrödinger equation. chemeurope.comornl.gov

For this compound, high-level ab initio calculations would be the method of choice for establishing benchmark values for fundamental properties, such as:

Precise conformational energies.

Bond dissociation energies.

Accurate barriers for chemical reactions.

Although computationally expensive, these methods provide a rigorous theoretical foundation for understanding the molecule's intrinsic chemical nature. pnas.org

Molecular Simulation Techniques

While quantum mechanics excels at describing the electronic details of a single molecule, molecular simulation techniques are used to study the physical movements and interactions of atoms and molecules over time.

Molecular Mechanics (MM) for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. nih.gov Instead of electrons and wavefunctions, MM treats atoms as balls and bonds as springs. The energy of a molecule is calculated using a set of functions and parameters known as a force field. wikipedia.org Force fields like MMFF (Merck Molecular Force Field) are parameterized to reproduce experimental and high-level quantum mechanical data for a broad range of organic molecules. researchgate.netslideshare.netstanford.edu

The primary advantage of MM is its computational speed, which allows for the exploration of the vast conformational space of flexible molecules. For this compound, which has several rotatable bonds, MM would be the ideal method to perform a conformational search to identify all possible low-energy shapes (conformers) and their relative energy rankings. nih.gov

Table 3: Hypothetical Conformational Analysis of this compound using a Molecular Mechanics Force Field. This interactive table shows illustrative results for a conformational search. The energies are relative to the most stable conformer found.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| 1 | 65 | 178 | 0.00 |

| 2 | -70 | 180 | 0.95 |

| 3 | 175 | -60 | 2.10 |

| 4 | 68 | 85 | 3.50 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

Molecular Dynamics (MD) is a simulation technique that calculates the motion of every atom in a system over time by solving Newton's equations of motion. numberanalytics.com An MD simulation provides a "movie" of how a molecule behaves, revealing its flexibility, conformational changes, and interactions with its environment, such as a solvent. ethz.chacs.org

An MD simulation of this compound could provide critical insights into:

Solvation: How the molecule arranges itself in a solvent like water or ethanol (B145695), and how solvent molecules arrange around it.

Dynamic Flexibility: How the phenyl, isopropyl, and ethyl ester groups move and rotate in solution at a given temperature.

Intermolecular Interactions: The nature and lifetime of interactions (e.g., hydrogen bonds with solvent, van der Waals interactions) that govern its physical properties. rsc.org

MD simulations are essential for bridging the gap between the static picture of a single molecule and its behavior in a realistic chemical environment. numberanalytics.com

Table 4: Typical Parameters for a Hypothetical MD Simulation of this compound in Water. This table summarizes the setup and potential outputs for an MD simulation.

| Parameter | Example Value / Description | Purpose |

| Force Field | MMFF94 / OPLS-AA | Describes the potential energy of the system. wikipedia.org |

| Solvent Model | TIP3P Water | Explicitly represents the solvent environment. |

| System Size | ~5000 atoms (1 molecule + solvent) | To approximate bulk solvent conditions. |

| Simulation Time | 100 nanoseconds | To sample a sufficient range of molecular motions. |

| Temperature / Pressure | 298 K / 1 atm | To simulate standard laboratory conditions. |

| Key Outputs | Trajectory file, Radial Distribution Functions (RDFs), RMSD plots | To analyze molecular motion, solvation structure, and stability. numberanalytics.com |

Prediction of Reactivity and Stability Profiles

The reactivity and stability of a chemical compound are fundamental to its behavior in chemical reactions. Computational methods allow for the prediction of these characteristics by examining its electronic structure.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

Electrostatic potential (ESP) maps are visual representations of the charge distribution within a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactivity. In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely to be attacked by electrophiles. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For a molecule like this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, indicating these as sites for electrophilic attack. The carbonyl carbons would exhibit positive potential, marking them as primary sites for nucleophilic attack. Such analyses have been performed on analogous β-keto esters to understand their reactive behavior. mdpi.com

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, theoretical studies could elucidate the pathways of various reactions, such as enolate formation, alkylation, or condensation reactions. By calculating the energies of possible transition states, chemists can predict the most favorable reaction pathway and understand the factors that control the reaction's outcome. For instance, in reactions involving related phenylbutanoate derivatives, computational studies have helped to understand the mechanistic details of their formation and subsequent transformations.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and materials science. It aims to correlate the chemical structure of a compound with its biological activity or physical properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the activity of compounds based on their molecular descriptors. nih.govmdpi.com These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

While no specific QSAR models for this compound are documented, the methodology is widely applied to similar classes of compounds. researchgate.net For example, QSAR studies on other series of compounds have successfully predicted their biological activities, such as antimicrobial or anticancer effects. researchgate.netnih.gov A hypothetical QSAR study on a series of phenylbutanoate analogs could identify the key structural features that influence a particular biological activity, such as the nature of the substituent at the 2-position (the isopropyl group in this case) or substitutions on the phenyl ring.

| QSAR Component | Description |

| Descriptors | Numerical representations of molecular properties (e.g., LogP, molecular weight, electronic parameters). |

| Statistical Model | Mathematical equation relating descriptors to activity (e.g., multiple linear regression, partial least squares). |

| Training Set | A set of compounds with known activities used to build the model. |

| Test Set | An independent set of compounds used to validate the model's predictive power. |

In silico methods, which are computational approaches, play a vital role in modern drug discovery. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

De novo design, on the other hand, involves the computational design of novel molecules from scratch. Algorithms can piece together molecular fragments to create new structures that are predicted to have high affinity and selectivity for a target.

For a compound like this compound, these techniques could be used to explore its potential as a lead compound for drug development. Virtual screening could identify it from a database as a potential inhibitor of a particular enzyme. Subsequently, de novo design algorithms could be used to suggest modifications to its structure to improve its potency and pharmacokinetic properties. These approaches are often guided by the insights gained from QSAR and other computational studies.

Computational Design and Optimization of Synthetic Routes

A thorough search of academic and research databases indicates that specific computational studies aimed at the de novo design or optimization of synthetic routes for this compound are not presently available. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, molecular docking, and reaction pathway mapping, are theoretically applicable to this molecule. These methods could provide valuable insights into:

Transition State Analysis: Identifying the energy barriers of potential reaction pathways to determine the most kinetically favorable routes.

Catalyst Design: Simulating the interaction of various catalysts with the reactants to predict catalytic efficiency and selectivity.

Solvent Effects: Modeling the influence of different solvent environments on reaction rates and equilibria.

Byproduct Formation: Predicting the likelihood of side reactions and the formation of impurities to devise strategies for their minimization.

However, the application of these computational tools to the synthesis of this compound has not been a focus of published research to date. While studies exist for related compounds, the strict focus of this article on this compound prevents their inclusion. The absence of such dedicated research means that no specific computational models, optimized reaction conditions derived from theoretical calculations, or comparative data on different synthetic strategies based on computational analysis can be presented.

Future research efforts could leverage computational chemistry to theoretically design and optimize the synthesis of this compound, potentially leading to more efficient, cost-effective, and sustainable production methods. Such studies would be invaluable for generating the type of detailed research findings and data that are currently unavailable.

Biological Activity and Underlying Molecular Mechanisms of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate

Identification and Characterization of Biological Targets

The biological relevance of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate is established through its conversion to Emivirine, which targets a critical enzyme in the HIV-1 lifecycle.

The ultimate biological target for compounds synthesized from this compound is the viral enzyme HIV-1 reverse transcriptase (RT). nih.govnih.gov This enzyme is crucial for the virus as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. emerginginvestigators.org

The resulting drug, Emivirine, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govmedchemexpress.com Unlike nucleoside inhibitors (NRTIs) that compete with natural substrates at the enzyme's active site, NNRTIs are allosteric inhibitors. benthamdirect.com They bind to a distinct, hydrophobic pocket on the reverse transcriptase enzyme, located near the active site. emerginginvestigators.orgnih.gov This binding induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity. benthamdirect.com Emivirine is specific to HIV-1 RT and does not have an effect on HIV-2 RT. medchemexpress.com

To characterize the activity of potential antiviral agents like Emivirine, a variety of in vitro assays are employed. These assays are designed to measure the inhibition of the target enzyme, HIV-1 reverse transcriptase.

Commonly used methods include:

Enzyme-Based Assays: These cell-free systems utilize purified, recombinant HIV-1 RT to measure its ability to synthesize DNA from an RNA or DNA template. nih.govprofoldin.com The inhibition of this process by a test compound is quantified. Such assays are often colorimetric or fluorescence-based, making them suitable for high-throughput applications. abnova.com

Cell-Based Assays: These assays measure viral replication in cultured human cells. They provide a more comprehensive view of an inhibitor's efficacy, accounting for factors like cell permeability and metabolism.

RT-qPCR-Based Assays: This modern technique uses reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to quantify the amount of viral DNA produced by HIV-RT. A reduction in the measured viral load after treatment with an inhibitor indicates its potency. benthamdirect.com

The table below summarizes the types of assays used to evaluate inhibitors of HIV-1 Reverse Transcriptase.

| Assay Type | Principle | Endpoint Measured | Application |

| Enzyme-Based Colorimetric/Fluorometric | Measures DNA synthesis by purified HIV-1 RT enzyme using labeled nucleotides or DNA intercalating dyes. profoldin.comabnova.com | Change in color or fluorescence signal proportional to DNA synthesis. | High-throughput screening, determining direct enzyme inhibition (IC50). |

| Endogenous RT Reaction | Uses detergent-disrupted viral particles to measure the synthesis of full-length viral DNA within a semi-intact viral complex. nih.gov | Amount of genomic length DNA produced, often detected by gel electrophoresis and autoradiography. | Studying inhibitors in a more physiologically relevant context. |

| RT-qPCR-Based Assay | Quantifies the viral DNA produced by HIV-RT in an in vitro reaction using real-time PCR. benthamdirect.com | Cycle threshold (Ct) values, which are inversely proportional to the amount of viral DNA. | Precise quantification of RT inhibition. |

| Cell-Based Viral Replication Assay | Measures the production of new virus particles or viral proteins (like p24 antigen) in HIV-1 infected cell cultures treated with the inhibitor. | Reduction in viral markers (e.g., p24 levels) or cytopathic effects. | Evaluating overall antiviral activity, including cell uptake and potential toxicity. |

Implementation of High-Throughput Screening (HTS) Methodologies

The discovery of novel enzyme inhibitors often begins with high-throughput screening (HTS). wikipedia.org HTS involves the automated testing of vast libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. nih.gov For discovering NNRTIs, HTS assays are designed to detect the inhibition of HIV-1 reverse transcriptase. wikipedia.org

These screening processes typically involve:

Miniaturization: Assays are performed in microplates (e.g., 384-well or 1536-well formats) to minimize the use of reagents and test compounds.

Automation: Robotic systems handle liquid dispensing, plate transport, and data acquisition, allowing for the rapid screening of thousands of compounds. nih.gov

Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying compounds that meet predefined activity criteria.

Both enzyme-based and cell-based assays can be adapted for HTS. nih.govmdpi.com An enzyme-based HTS for HIV-1 RT inhibitors would screen compound libraries for their ability to block the activity of the purified enzyme. wikipedia.org This approach led to the discovery of the nonpeptidic protease inhibitor tipranavir, demonstrating the power of HTS in identifying novel structural classes of inhibitors. wikipedia.org

Elucidation of Molecular Mechanism of Action

Understanding how a drug molecule interacts with its target at a molecular level is crucial for drug development. For Emivirine, this involves studying its effects on enzyme reaction rates and computationally modeling its binding interaction.

Enzyme kinetics studies are performed to quantify the potency of an inhibitor and determine its mode of action. uobaghdad.edu.iq For an enzyme inhibitor like Emivirine, a key parameter is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Emivirine acts as a non-competitive inhibitor of HIV-1 RT, meaning it does not compete with the nucleotide substrates for binding at the active site. benthamdirect.com Instead, it binds to the allosteric NNRTI pocket, which inhibits the enzyme's function regardless of the substrate concentration. uobaghdad.edu.iq This mode of inhibition is characterized by a reduction in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. uobaghdad.edu.iq

Research has determined specific Ki values for Emivirine's inhibition of HIV-1 RT polymerase activity. medchemexpress.com

| Parameter | Value | Description |

| Ki (dTTP-dependent activity) | 0.20 µM | Inhibition constant for DNA polymerase activity using a deoxythymidine triphosphate substrate. medchemexpress.com |

| Ki (dGTP-dependent activity) | 0.01 µM | Inhibition constant for DNA polymerase activity using a deoxyguanosine triphosphate substrate. medchemexpress.com |

| Inhibition Type | Non-competitive | Binds to an allosteric site, reducing Vmax without affecting Km. benthamdirect.com |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.govsums.ac.ir This method is widely used to understand the molecular mechanisms of drug resistance and to design new inhibitors. mdpi.com

Molecular docking studies of Emivirine and its analogues with HIV-1 RT have been performed to elucidate their binding mode. nih.gov These studies confirm that the inhibitor binds within the NNRTI binding pocket, a hydrophobic cavity composed of several key amino acid residues. The binding of the drug in this pocket restricts the flexibility of the enzyme, preventing it from carrying out the conformational changes necessary for DNA synthesis. nih.gov

Structural studies have shown that the binding of Emivirine and similar NNRTIs involves interactions with conserved residues such as Trp229. nih.gov The design of new analogues often focuses on improving interactions within this pocket to enhance potency and overcome resistance mutations, such as the common Tyr181Cys mutation. nih.gov By modifying substituents on the core structure, researchers aim to create more flexible molecules or establish new contacts with the enzyme to maintain activity against mutant strains. nih.gov

Modulation of Cellular Pathways and Processes

The primary role of this compound is as a precursor in the synthesis of N-hydroxypyrimidine-2,4-diones and the non-nucleoside reverse transcriptase inhibitor (NNRTI), Emivirine. chiralen.com These resulting compounds are designed to interact with specific viral enzymes, thereby modulating cellular pathways that are hijacked by viruses for their replication.

Role as an Intermediate in Antiviral Synthesis:

| Final Product | Target Virus | Mechanism of Action of Final Product |

| Emivirine (6-Benzyl-1-ethoxymethyl-5-isopropyluracil) | HIV-1 | Non-nucleoside reverse transcriptase inhibitor (NNRTI) |

| N-hydroxypyrimidine-2,4-diones | HIV and HCV | Inhibitors of viral enzymes |

This table illustrates the antiviral applications of compounds synthesized using this compound.

The synthesis of these antiviral agents highlights the importance of this compound in providing the necessary chemical scaffold for the development of drugs that target viral replication processes. The final products, derived from this butanoate, are designed to inhibit key enzymes essential for the viral life cycle, thus preventing viral proliferation within host cells.

Stereoisomeric Effects on Biological Activity and Selectivity

The concept of stereoisomerism is fundamental in pharmacology, as different stereoisomers of a chiral molecule can exhibit varied biological activities and selectivities. This compound possesses a chiral center, meaning it can exist as different stereoisomers.

While the stereochemistry of the final drug products synthesized from this compound is critical for their efficacy and safety, specific research detailing the differential biological activity and selectivity of the individual stereoisomers of this compound itself is not extensively documented in the available literature. The focus of existing research is on the stereoselective synthesis of the target antiviral molecules to ensure the desired therapeutic effect. The biological evaluation is typically performed on the final drug candidate rather than the intermediate chemical.

Advanced Analytical Methodologies for Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool in the analysis of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, allowing for the separation of the compound from reaction mixtures, byproducts, and impurities. The choice of technique depends on the specific analytical goal, such as purity assessment, qualitative identification, or enantiomeric separation.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC studies on this compound are not prevalent in published literature, the methodology is highly applicable. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, an aliphatic α-ketoester, GC is used for purity determination, often achieving high levels of accuracy (≥97.0%) nih.govsigmaaldrich.com. The technique is suitable for identifying any volatile impurities or byproducts from the synthesis of the target compound, provided they can be vaporized without decomposition.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. It is frequently used to assess the purity of the compound and to separate it from complex mixtures. bldpharm.comnih.gov

For analogous compounds such as Ethyl 2-oxo-4-phenylbutyrate, reverse-phase (RP) HPLC methods have been developed with straightforward conditions. sielc.com These methods are scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com A typical setup involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com

Table 1: Illustrative HPLC Conditions for a Related Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.comsielc.com |

| Detector | UV, Mass Spectrometry (MS) | sielc.com |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. chemrxiv.org It is primarily used to monitor the progress of chemical reactions, identify the presence of the compound in a mixture, and determine appropriate solvent systems for larger-scale column chromatography. chemrxiv.orgmatec-conferences.org

In a typical application, the compound is spotted on a silica (B1680970) gel plate (e.g., silica gel GF254) and developed using a suitable solvent system. matec-conferences.org The choice of eluent is critical for achieving good separation. matec-conferences.org For compounds of similar polarity, solvent mixtures like ethyl acetate-butanol-water can be optimized to effectively separate components. matec-conferences.org After development, the separated spots are visualized, commonly under UV light, allowing for the calculation of the Retention Factor (Rf) value which helps in the identification of the compound against a known standard. matec-conferences.orgnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon (C2), meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

This technique is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. For instance, the asymmetric reduction of the related compound Ethyl 2-oxo-4-phenylbutyrate is performed to yield the chiral product Ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate for certain enzyme inhibitors. sigmaaldrich.commdpi.com The analysis of the product's enantiomeric excess relies on chiral HPLC or chiral GC. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. nih.govethernet.edu.et Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

Studies on related β-keto esters show that these compounds predominantly exist in their keto tautomeric form, which simplifies spectral interpretation. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. youtube.com For this compound, distinct signals would be expected for the ethyl ester, isopropyl, methine, and phenyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assigned Protons |

|---|---|---|---|

| ~ 7.2 - 7.4 | Multiplet | 5H | Phenyl group (-C₆H₅) |

| ~ 4.1 - 4.3 | Quartet | 2H | Ethyl ester (-OCH₂CH₃) |

| ~ 3.8 - 4.0 | Doublet | 2H | Methylene group (-CH₂-Ph) |

| ~ 3.5 - 3.7 | Doublet of septets | 1H | Methine proton (-CH(iPr)) |

| ~ 2.2 - 2.4 | Septet | 1H | Isopropyl methine (-CH(CH₃)₂) |

| ~ 1.2 - 1.4 | Triplet | 3H | Ethyl ester (-OCH₂CH₃) |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary. nih.govchemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Signals for the two carbonyl carbons (ester and ketone), the aromatic carbons of the phenyl group, and the aliphatic carbons of the ethyl and isopropyl groups would be observed at characteristic chemical shifts. nih.govyoutube.com Advanced 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons, providing unambiguous structural confirmation. bbhegdecollege.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₁₄H₁₈O₃), the expected exact mass is 248.1256 g/mol .

In a mass spectrometer, the molecule would be ionized, often by techniques like electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The subsequent fragmentation would provide a unique fingerprint. Based on its structure as a β-keto ester, characteristic fragmentation patterns would be expected.

Expected Key Fragmentation Pathways:

McLafferty Rearrangement: A common pathway for ketones and esters, leading to the cleavage of the gamma-carbon-hydrogen bond.

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl groups (both ketone and ester) is highly probable. This would result in the loss of fragments such as the ethoxy group (-OCH₂CH₃, 45 Da), the carbonyl group (-CO, 28 Da), or the isopropyl group (-CH(CH₃)₂, 43 Da).

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group or a benzyl (B1604629) fragment (C₇H₇, 91 Da) is a very common fragmentation for phenyl-containing compounds.

An interactive table summarizing these expected fragments is provided below.

| Fragment Lost | Structure of Lost Fragment | Expected m/z of Major Fragment |

| Ethoxy radical | •OCH₂CH₃ | 203 |

| Isopropyl radical | •CH(CH₃)₂ | 205 |

| Benzyl radical | •CH₂C₆H₅ | 157 |

| Phenyl radical | •C₆H₅ | 171 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of this compound would be characterized by several strong absorption bands.

The most prominent peaks would be from the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch. The presence of a phenyl group and aliphatic chains would also be clearly indicated.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 - 1750 |

| C=O (Ketone) | Stretch | ~1710 - 1725 |

| C-H (Aromatic) | Stretch | ~3030 - 3100 |

| C-H (Aliphatic) | Stretch | ~2870 - 2960 |

| C=C (Aromatic) | Stretch | ~1450 - 1600 |

| C-O (Ester) | Stretch | ~1150 - 1250 |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the phenyl group and the two carbonyl groups.

The phenyl group would exhibit strong absorptions corresponding to π → π* transitions, typically with a primary band around 200-210 nm and a weaker, fine-structured secondary band around 250-270 nm. The carbonyl groups would show a weak absorption from the forbidden n → π* transition at longer wavelengths, likely above 280 nm.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While many aromatic compounds fluoresce, the presence of carbonyl groups can sometimes quench fluorescence. There are no specific published studies on the luminescent properties of this compound. An experimental analysis would be required to determine if the compound exhibits any significant fluorescence and to characterize its emission spectrum.

Electrochemical Analysis for Redox Characterization

Electrochemical techniques like cyclic voltammetry could be employed to study the redox (reduction-oxidation) properties of this compound. The carbonyl groups are reducible, and the phenyl group can be oxidized at high potentials. A study would reveal the reduction and oxidation potentials of the molecule, providing insight into its electronic structure and reactivity in electron transfer processes. However, no specific electrochemical data for this compound is currently available in the literature.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For a compound with the volatility of this compound, GC-MS would be a primary analytical tool. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide its mass spectrum for identification. It is important to note that studies on related isomers, such as ethyl 3-oxo-4-phenylbutanoate, have shown that these compounds can decompose or rearrange at the high temperatures used in a GC injector. researchgate.net Therefore, method development would need to carefully consider the injection temperature and potentially involve derivatization to a more thermally stable form to ensure accurate analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of thermally sensitive compounds like β-keto esters. The compound can be separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. bldpharm.com A mobile phase of acetonitrile and water with an acid modifier like formic acid would likely be effective for its separation and analysis. nih.gov This technique avoids the high temperatures of GC, preventing potential degradation and providing reliable molecular weight and structural information.

Environmental Fate and Degradation Pathways of Ethyl 2 Isopropyl 3 Oxo 4 Phenylbutanoate

Environmental Distribution and Transport Processes

The movement and persistence of Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate in the environment are influenced by a combination of physical and chemical factors. As a semi-volatile organic compound (SVOC), its distribution is not confined to a single environmental matrix but can span across air, water, and soil.

The persistence of this compound in different environmental compartments is a key determinant of its potential for long-term environmental exposure.

In Air: Due to its semi-volatile nature, this compound can exist in both the gas phase and adsorbed onto atmospheric particles. cmu.edu Its persistence in the atmosphere is primarily limited by degradation processes, particularly photolysis and reaction with atmospheric oxidants. The rate of these reactions will dictate its atmospheric half-life.

In Water: In aquatic systems, the persistence of this compound is influenced by its water solubility, potential for hydrolysis, and susceptibility to biodegradation. Esters can undergo hydrolysis, which is the cleavage of the ester bond to form an alcohol and a carboxylic acid, and this process can be influenced by pH. aklectures.com The rate of hydrolysis for beta-keto esters can vary, but it is a potential degradation pathway in water. rsc.org

In Soil: When introduced into the soil, the persistence of this compound is governed by its adsorption to soil organic matter and clay particles, as well as by biotic and abiotic degradation processes. Compounds with moderate to high lipophilicity tend to adsorb more strongly to soil, which can reduce their mobility but also potentially decrease their bioavailability for microbial degradation. The degradation of esters in soil is often primarily a microbially mediated process. researchgate.net

A summary of the expected persistence in different environmental compartments is presented in the table below.

| Environmental Compartment | Key Factors Influencing Persistence | Expected Persistence Level |

| Air | Photolysis, reaction with oxidants | Low to Moderate |

| Water | Hydrolysis, biodegradation | Moderate |

| Soil | Adsorption, biodegradation | Moderate to High |

The potential for this compound to contaminate groundwater is a significant environmental concern. Its migration in subsurface environments is controlled by its solubility in water and its interaction with the soil matrix.

Organic chemicals can migrate through the soil and vadose zone to reach groundwater. nih.gov The extent of this migration depends on the compound's water solubility and its soil sorption coefficient (Koc). While specific data for this compound is unavailable, the presence of both polar (ester and keto groups) and non-polar (phenyl and isopropyl groups) moieties suggests it will have some degree of water solubility and a tendency to adsorb to organic carbon in the soil. The detection of various esters in groundwater at fuel release sites indicates that such compounds can be mobile in the subsurface. researchgate.net However, chemicals that are readily biodegradable may still be transported over long distances in groundwater due to variations in microbial communities and environmental conditions in the subsurface. acs.org

As a semi-volatile organic compound (SVOC), this compound has the potential for atmospheric transport over significant distances. copernicus.orgcopernicus.org SVOCs can be carried to higher altitudes by atmospheric ascending motions and then be transported by stronger winds in the mid-troposphere. copernicus.org

During transport, these compounds can partition between the gas phase and atmospheric particles (aerosols). cmu.edu This partitioning is crucial as it affects their atmospheric lifetime and deposition processes. Deposition can occur through two main mechanisms:

Dry Deposition: The direct settling of particles and the absorption of gases onto surfaces.

Wet Deposition: The removal of the compound from the atmosphere by precipitation (rain, snow, fog).

The efficiency of these deposition mechanisms will depend on meteorological conditions and the physical state of the compound in the atmosphere. The transport and deposition of SVOCs can lead to their presence in remote environments, far from their original sources. acs.org

Degradation Mechanisms in Environmental Matrices

The breakdown of this compound in the environment can occur through both non-biological (abiotic) and biological (biotic) processes. These degradation pathways are critical for determining the ultimate fate and persistence of the compound.

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the chemical reaction with water that breaks the ester bond. This reaction results in the formation of ethanol (B145695) and 2-isopropyl-3-oxo-4-phenylbutanoic acid. aklectures.com The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under acidic or alkaline conditions compared to neutral pH. nih.gov The resulting beta-keto acid is often unstable and can readily undergo decarboxylation. rsc.org

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The presence of a phenyl group and carbonyl groups in the structure of this compound suggests that it may absorb sunlight and undergo direct photolysis. Photolysis can be a significant degradation pathway for organic compounds in surface waters and in the atmosphere. nih.gov

A summary of abiotic degradation pathways is provided in the table below.

| Degradation Pathway | Description | Key Influencing Factors |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature |

| Photolysis | Degradation by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers |

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is often the most significant pathway for the breakdown of organic compounds in the environment. researchgate.net

Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their mineralization (complete breakdown to carbon dioxide, water, and inorganic compounds). The degradation of esters in soil and water is a well-documented microbial process. researchgate.net The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, yielding ethanol and 2-isopropyl-3-oxo-4-phenylbutanoic acid. These products can then be further metabolized by the microorganisms.

The structure of the compound, including the presence of a phenyl ring and branched alkyl group, may influence the rate and extent of its biodegradation. Some complex structures can be more resistant to microbial attack. The environmental conditions, such as the presence of a suitable microbial population, oxygen levels, temperature, and nutrient availability, will also play a crucial role in the rate of biotic degradation.

Identification and Significance of Environmental Transformation Products

The degradation of this compound in the environment is expected to proceed through several key transformation pathways, primarily hydrolysis and biodegradation. These processes will lead to the formation of various transformation products, which may have their own environmental significance.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be both a chemical and biological process. This would cleave the ethyl group, yielding 2-isopropyl-3-oxo-4-phenylbutanoic acid and ethanol. The resulting β-keto acid is known to be unstable and can readily undergo decarboxylation, particularly under neutral or acidic conditions, to form 1-phenyl-3-methyl-2-butanone. rsc.org

Biodegradation: Microorganisms in soil and water are likely to play a significant role in the degradation of this compound. researchgate.net The biotransformation can involve several steps:

Ester Cleavage: Similar to chemical hydrolysis, microbial esterases can hydrolyze the ethyl ester to its corresponding carboxylic acid.

Oxidation: The isopropyl group and the phenyl ring are subject to oxidative degradation by microbial enzymes. This can lead to the formation of more polar and water-soluble compounds.

Reduction: The ketone group can be reduced to a secondary alcohol, leading to the formation of ethyl 2-isopropyl-3-hydroxy-4-phenylbutanoate. This reduction can be stereoselective, producing different stereoisomers depending on the specific microorganisms involved. researchgate.net

The environmental significance of these transformation products lies in their potential persistence, toxicity, and mobility. While the initial breakdown products like ethanol are readily biodegradable, the more complex intermediates may exhibit different environmental behaviors compared to the parent compound.

Table 1: Predicted Transformation Products of this compound

| Transformation Process | Predicted Product(s) | Significance |

| Hydrolysis | 2-isopropyl-3-oxo-4-phenylbutanoic acid, Ethanol | The β-keto acid is unstable and may decarboxylate. rsc.org |

| Decarboxylation | 1-phenyl-3-methyl-2-butanone | Increased volatility compared to the parent compound. |

| Biodegradation (Reduction) | Ethyl 2-isopropyl-3-hydroxy-4-phenylbutanoate | Introduction of a hydroxyl group generally increases water solubility. |

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. nih.govgreenlivinganswers.com For organic compounds like this compound, the potential for bioaccumulation is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater tendency to partition into fatty tissues of organisms. nih.gov

The process of bioaccumulation can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. greenlivinganswers.comyoutube.com Organisms at the top of the food web may therefore be exposed to higher concentrations of the compound and its lipophilic transformation products. youtube.com

Environmental Fate Modeling and Predictive Approaches

In the absence of extensive experimental data, environmental fate models provide a valuable tool for predicting the distribution and persistence of chemicals in the environment. oup.comresearchgate.netup.pt These models integrate a chemical's physical and chemical properties with environmental parameters to estimate its behavior. eolss.netrsc.org

Multimedia fate models, such as the Equilibrium Criterion (EQC) model, can be used to assess the environmental fate of a wide variety of chemicals. epa.govresearchgate.nettrentu.ca These models divide the environment into interconnected compartments (air, water, soil, sediment) and use the chemical's properties to predict its partitioning and persistence in each compartment. eolss.netepa.govnih.gov

To apply a Level III EQC model to this compound, the following physicochemical properties would be required:

Molar Mass

Water Solubility

Vapor Pressure

Log Kow

Half-lives in various environmental media (air, water, soil, sediment)

Table 2: Illustrative Input Parameters for an EQC Model Assessment of this compound

| Parameter | Estimated Value/Range | Significance for Environmental Fate |

| Molar Mass ( g/mol ) | ~248.32 | Influences diffusion and transport rates. |

| Water Solubility (mg/L) | Low to Moderate | Affects partitioning between water and other media. |

| Vapor Pressure (Pa) | Low | Determines the tendency to volatilize into the atmosphere. |

| Log Kow | Moderate | Indicates potential for bioaccumulation and sorption to organic matter. |

| Half-life in Air (h) | Variable | Depends on reactions with atmospheric oxidants. |

| Half-life in Water (d) | Variable | Influenced by biodegradation and hydrolysis. |

| Half-life in Soil (d) | Variable | Depends on microbial activity and soil properties. |

Machine learning (ML) is increasingly being used to predict the biodegradability of organic chemicals. mdpi.comacs.orgnih.gov These models are trained on large datasets of known biodegradable and non-biodegradable compounds and learn to identify the structural features that influence a chemical's susceptibility to microbial degradation. nih.govneuraldesigner.comresearchgate.net

Various ML algorithms, such as k-nearest neighbors (kNN), support vector machines (SVM), and neural networks, can be employed. nih.govsmu.edu These models use molecular descriptors, which are numerical representations of a molecule's structure, to make predictions. oup.commdpi.com For this compound, relevant descriptors would include the presence of the ester group (which can be hydrolyzed), the phenyl ring, and the degree of branching in the alkyl chain. acs.org

The output of these models is typically a classification (e.g., "readily biodegradable" or "not readily biodegradable") or a predicted half-life. nih.gov Hybrid approaches that combine knowledge-based rules with machine learning can also be used to predict biodegradation pathways and products. nih.govoup.com

Removal Efficacy in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a critical barrier to the release of many organic chemicals into the environment. psu.eduwateronline.com The removal of a compound like this compound in a WWTP would depend on a combination of physical, chemical, and biological processes.

Sorption: Due to its expected moderate lipophilicity, the compound may sorb to the solid particles in wastewater, which are then removed as sludge.